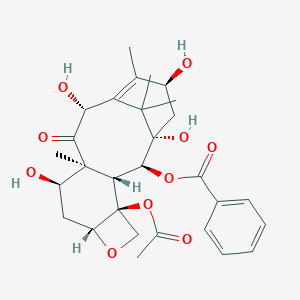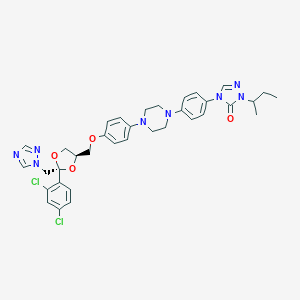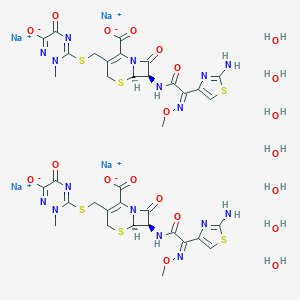
7-表-10-脱乙酰基紫杉醇 III
概述
描述
“7-Epi-10-deacetylbaccatin III” is a closely related compound to 10-Deacetylbaccatin III . These compounds are natural organic compounds isolated from the yew tree (Genera Taxus) . 10-Deacetylbaccatin III is a precursor to the anti-cancer drug docetaxel (Taxotere) .
Synthesis Analysis
The synthesis of 7-Epi-10-deacetylbaccatin III involves the epimerisation of the C-7 hydroxyl function of 10-deacetylbaccatin III . Treatment with NH4HCO3 in methanol affords only 7-epi-10-deacetylbaccatin III in good yield . There are also studies on the enzymatic synthesis of baccatin III, a closely related compound .
Molecular Structure Analysis
The molecular formula of 7-Epi-10-deacetylbaccatin III is C29H36O10 . Its average mass is 544.590 Da and its monoisotopic mass is 544.230835 Da .
Chemical Reactions Analysis
10-Deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) is a key enzyme in the Taxol biosynthetic pathway . It catalyzes the conversion of 10-deacetylbaccatin III into baccatin III . This reaction is crucial in the biosynthesis of Taxol, an effective anti-cancer drug .
科学研究应用
紫杉醇生产:
- 紫杉醇 III 是紫杉醇生物合成中的关键前体。 紫杉醇以其治疗乳腺癌、肺癌和结直肠癌的有效性而闻名 . 研究人员探索了多种生产紫杉醇的方法,包括使用 10-脱乙酰基紫杉醇 III (10-DAB) 作为底物的化学半合成。
全细胞生物转化:
- 在微生物菌株中异源表达 10-脱乙酰基紫杉醇 III-10-O-乙酰基转移酶 (TcDBAT),可实现 10-DAB 的生物转化。该策略为紫杉醇 III 生产提供了很有前景的替代方案。 通过优化条件,研究人员已成功利用全细胞催化从可再生红豆杉针叶中合成紫杉醇 III .
可再生红豆杉针叶作为来源:
- 红豆杉针叶是一种可再生资源,具有较高的 10-DAB 含量。研究人员将从这些针叶中提取 10-DAB 与原位全细胞催化相结合,以合成紫杉醇 III。 这种方法简化了生产过程并提高了资源利用率 .
化学中间体:
- 10-脱乙酰基紫杉醇 III 是制备紫杉醇 (紫杉醇) 的化学中间体。 了解其在紫杉醇生物合成途径中的作用对于优化药物生产至关重要 .
抗癌特性:
- 研究表明,7-表-10-脱乙酰基紫杉醇 (紫杉醇 III 的衍生物) 会诱导人肝癌细胞凋亡。 其作为抗癌剂的潜力值得进一步研究 .
比较细胞毒性研究:
- 酶促合成紫杉醇 III (ESB III) 已与标准紫杉醇 III 在各种人癌细胞系中进行了评估,包括宫颈癌 (HeLa)、肺癌 (A549)、皮肤癌 (A431) 和肝癌 (HepG2)。 了解其细胞毒性特性对于药物开发至关重要 .
作用机制
Target of Action
7-Epi-10-Deacetylbaccatin III, also known as 10-Deacetylbaccatin III, is a natural organic compound isolated from the yew tree (Genera Taxus) . It is a precursor to the anti-cancer drug docetaxel (Taxotere) . The primary target of this compound is the process of DNA synthesis .
Mode of Action
The compound interferes with DNA synthesis . It is converted into baccatin III by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which plays a crucial role in the biosynthesis of the anti-cancer drug Taxol .
Biochemical Pathways
The biochemical pathway of 7-Epi-10-Deacetylbaccatin III involves its conversion to baccatin III, a crucial precursor in the biosynthesis pathway of paclitaxel . This conversion is catalyzed by the enzyme DBAT . Baccatin III contains the core taxane ring, which leads to the cytotoxic properties against a variety of cancer cell lines .
Pharmacokinetics
It is known that the compound is soluble in methanol , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The enzymatically synthesized baccatin III (ESB III), derived from 10-deacetylbaccatin III, has been shown to exhibit cytotoxic properties against various human cancer cell lines . It induces G2/M phase cell cycle arrest, production of reactive oxygen species, and depolarization of the mitochondrial membrane potential . Furthermore, it leads to apoptotic cell death .
Action Environment
The action of 7-Epi-10-Deacetylbaccatin III can be influenced by various environmental factors. For instance, the promotion effects of glycerol supply and slightly acidic conditions with a low temperature on the catalysis of recombinant DBAT strain were clarified using 10-deacetylbaccatin III as substrate . Additionally, the compound is derived from renewable Taxus needles, which can be an effective source of the catalytic substrate 10-deacetylbaccatin III .
安全和危害
未来方向
There is ongoing research into the biosynthesis of Taxol and its precursors, including 7-Epi-10-deacetylbaccatin III . This includes efforts to increase Taxol production in fungi by manipulating co-cultures, mutagenesis, genome shuffles, and gene overexpression . The aim is to provide an eco-friendly and economically feasible alternative source for the production of Taxol and its precursors .
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18+,19+,21+,22-,24-,27+,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLXLRUDGLRYDR-LUPIKGFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432123 | |
| Record name | 7-Epi-10-deacetylbaccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71629-92-0 | |
| Record name | 7-epi-10-Deacetylbaccatin III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71629-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Epi-10-deacetylbaccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 10-DAB III in the context of anticancer drugs?
A1: 10-DAB III is a crucial precursor for the semisynthesis of paclitaxel (Taxol®), a potent anticancer drug. [, ] It is found in various Taxus species and serves as a starting point for creating modified taxanes with potentially improved pharmacological properties. [, , , ]
Q2: Can 10-DAB III be directly isolated from natural sources?
A2: Yes, 10-DAB III can be extracted from various parts of Taxus species, including bark, needles, twigs, and even endophytic fungi inhabiting these trees. [, , , , , , , ]
Q3: Are there any advantages to using 10-DAB III over other precursors for paclitaxel synthesis?
A3: 10-DAB III is a more abundant precursor than paclitaxel itself in some Taxus species. [] This makes it a more sustainable starting material for semisynthesis, potentially reducing the pressure on yew tree populations. [, ]
Q4: What are the structural differences between 10-DAB III and paclitaxel?
A4: The key difference lies in the presence of an acetyl group at the C10 position in paclitaxel, which is absent in 10-DAB III. [] This difference significantly influences the biological activity of these compounds. []
Q5: Can the acetyl group be reintroduced to 10-DAB III to synthesize paclitaxel?
A5: Yes, 10-DAB III can be chemically modified to reintroduce the acetyl group at the C10 position, leading to the semisynthesis of paclitaxel. [, ] This process typically involves multiple steps and requires careful optimization to achieve high yields and purity. [, ]
Q6: What are the typical methods used for extracting 10-DAB III from plant material?
A6: Various extraction techniques have been explored, including conventional methods like Soxhlet extraction and maceration, as well as more modern approaches like microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE). [, ] The choice of method depends on factors such as efficiency, cost, and environmental impact. [, ]
Q7: How is 10-DAB III typically purified after extraction?
A7: Purification generally involves chromatographic techniques, such as column chromatography using silica gel or macroporous resins. [, , , , ] High-performance liquid chromatography (HPLC) is frequently employed for both analytical and preparative separation of 10-DAB III and related taxanes. [, , , , , , ]
Q8: How does the C7 configuration affect the metabolism of 10-DAB III and related taxanes?
A8: Studies have shown that the configuration at the C7 position plays a significant role in the metabolism of taxanes by human cytochrome P450 enzymes. [, ] Specifically, 7-epi-taxanes, including 7-epi-10-DAB III, exhibit different metabolic profiles compared to their C7β-OH counterparts. [, ]
Q9: What types of reactions can be catalyzed by enzymes using 10-DAB III as a substrate?
A9: One example is the enzyme 10-deacetylbaccatin III 10β-O-acetyltransferase (DBAT) from Taxus, which can catalyze the transfer of acyl groups (acetyl, propionyl, butyryl) from CoA to the C10-hydroxyl of 10-DAB III. []
Q10: Are there any microbial transformations of 10-DAB III that have been identified?
A10: Yes, several fungi, including Microsphaeropsis onychiuri, Mucor sp., and Alternaria alternata, have demonstrated the ability to selectively hydrolyze and epimerize 10-DAB III. [] These transformations can lead to the production of other valuable taxanes, such as 10-deacetylbaccatin V and 10-deacetyltaxol. []
Q11: Have any studies investigated the stability of 10-DAB III under different conditions?
A11: Research has explored the solid-state polymorphism of 10-DAB III using 13C NMR, revealing differences in chemical shifts between a dimethyl sulfoxide (DMSO) solvate and an unsolvated form. [] This suggests that the solid-state form and the presence of solvents can influence the stability and properties of 10-DAB III. []
Q12: What are some challenges associated with the analytical characterization of 10-DAB III and related taxanes?
A12: The structural complexity and diversity of taxanes pose challenges for their separation and identification. [, ] Developing selective and robust analytical methods is crucial for quality control and assurance throughout the production process of paclitaxel and its derivatives. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)




